Methyl 2,6-dichloro-3-methylisonicotinate
Description
Contextualization within Halogenated Pyridine (B92270) Carboxylate Chemistry
Halogenated pyridine carboxylates represent a significant class of heterocyclic compounds, widely recognized for their versatile reactivity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen atoms on the pyridine ring profoundly influences the molecule's electronic properties, enhancing its susceptibility to nucleophilic substitution reactions and modifying its biological activity. The strategic placement of chlorine atoms at the 2- and 6-positions of the pyridine ring in Methyl 2,6-dichloro-3-methylisonicotinate activates these positions for displacement, making it a key building block for the introduction of various functional groups.
Significance of the Isonicotinate (B8489971) Ester Moiety in Organic Synthesis
The isonicotinate ester moiety, a methyl ester of pyridine-4-carboxylic acid, is a crucial functional group in organic synthesis. It serves as a versatile handle for a variety of chemical transformations. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This functionality is pivotal for constructing larger, more complex molecular architectures.
Overview of Current Research Trajectories for this compound and its Derivatives
While specific research focused solely on this compound is emerging, the broader class of 2,6-dichloroisonicotinate derivatives has shown significant promise in various fields. A notable area of investigation is their application in agriculture as plant growth regulators and elicitors.
A study on novel synthetic 2,6-dichloroisonicotinate derivatives, such as trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), has demonstrated their effectiveness in inducing the biosynthesis of plant secondary metabolites. nih.gov When applied to a suspension culture of Taxus chinensis, these derivatives significantly increased the accumulation of the bioactive compound taxuyunnanine C. nih.gov For instance, the addition of 100 microM of DPCEJ led to a taxuyunnanine C content of 27.7 +/- 1.0 mg g(-1), a substantial increase compared to the control and the parent compound, 2,6-dichloroisonicotinic acid (INA). nih.gov This suggests that derivatives of this compound could be explored for similar applications, potentially leading to enhanced production of valuable phytochemicals.
The reactivity of the 2- and 6-chloro positions also makes this class of compounds valuable intermediates in the synthesis of novel pharmaceutical scaffolds. The chlorine atoms can be displaced by various nucleophiles, allowing for the construction of diverse molecular libraries for drug discovery programs. The 3-methyl group can also influence the steric and electronic properties of the molecule, potentially leading to improved biological activity or selectivity.
Below is a data table summarizing the properties of the parent compound, Methyl 2,6-dichloroisonicotinate, based on available data.
| Property | Value |
| IUPAC Name | methyl 2,6-dichloropyridine-4-carboxylate |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| CAS Number | 42521-09-5 |
| Appearance | White to light yellow powder |
| Melting Point | 82 °C |
| Boiling Point | 298 °C |
| Solubility | Sparingly soluble in water (0.13 g/L at 25°C) |
Data sourced from PubChem and other chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-5(8(12)13-2)3-6(9)11-7(4)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKQCNCVITOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559407 | |
| Record name | Methyl 2,6-dichloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125849-96-9 | |
| Record name | Methyl 2,6-dichloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Methyl 2,6-dichloro-3-methylisonicotinate
The synthesis of this compound is a multi-step process that involves the careful construction of the substituted pyridine (B92270) ring followed by esterification. The key challenges lie in the selective introduction of substituents at the desired positions on the pyridine core.
Esterification Approaches from Substituted Isonicotinic Acids
A primary method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2,6-dichloro-3-methylisonicotinic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency. A common approach involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.
A representative procedure for this transformation is the reaction of 2,6-dichloroisonicotinic acid with methanol under reflux conditions in the presence of concentrated sulfuric acid for an extended period. prepchem.com The reaction mixture is then worked up by removing the excess solvent, dissolving the crude product in an organic solvent like methylene chloride, and washing with water and a mild base to neutralize the acid catalyst. prepchem.com This process affords Methyl 2,6-dichloroisonicotinate in good yield. prepchem.com
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-dichloroisonicotinic acid | Concentrated H₂SO₄ (catalytic) | Methanol | Reflux, 24 hours | 86.7% | prepchem.com |
Halogenation Strategies on Pyridine Ring Systems
The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring is a critical step in the synthesis of the precursor for this compound. Direct chlorination of 3-methylpyridine (B133936) can lead to a mixture of chlorinated products. google.com A more controlled approach often involves the chlorination of a pre-functionalized pyridine derivative.
One strategy involves the chlorination of citrazinic acid to produce 2,6-dichloroisonicotinic acid. chemicalbook.com This reaction can be carried out using phosphoryl chloride in the presence of a phase transfer catalyst such as tetraethylammonium (B1195904) chloride at elevated temperatures. chemicalbook.com The resulting 2,6-dichloroisonicotinic acid can then be subjected to further transformations to introduce the methyl group at the 3-position, although this is a less direct route to the target molecule.
Alternative strategies focus on the direct, high-temperature, vapor-phase chlorination of 3-methylpyridine, which can yield a mixture of chlorinated derivatives, including those with chlorine atoms in the ring and on the methyl group. google.com The selective synthesis of 2,6-dichloro-3-methylpyridine derivatives requires careful control of reaction conditions.
A more contemporary approach to achieve selective halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgnsf.gov This method, however, is more suited for introducing a halogen at the 3-position rather than the 2 and 6 positions.
Methylation at the Pyridine C-3 Position
The introduction of a methyl group at the C-3 position of the pyridine ring is a key synthetic challenge. Direct methylation of a pre-existing 2,6-dichloroisonicotinate is generally not a feasible approach. The more common strategy involves starting with a pyridine derivative that already contains the 3-methyl substituent.
Therefore, the synthesis of this compound would typically begin with a 3-methylpyridine derivative which is then subjected to chlorination and subsequent functional group manipulations to introduce the ester at the 4-position. The selective halogenation of 3-methylpyridine at the 2 and 6 positions is a crucial step in this synthetic pathway.
Derivatization Strategies for this compound
The presence of two reactive chloro substituents on the pyridine ring of this compound makes it a valuable intermediate for further chemical transformations. These transformations primarily involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Core
The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms and the ester group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2 and 6 positions are susceptible to displacement by a variety of nucleophiles.
Amines are common nucleophiles in these reactions. For instance, the reaction of 2,6-dichloro-3-nitropyridine with an amine nucleophile shows a preference for substitution at the 2-position, which is ortho to the activating nitro group. stackexchange.com This suggests that in this compound, nucleophilic attack could potentially occur at either the 2 or 6 position, with the regioselectivity being influenced by the electronic and steric effects of the methyl and ester groups. A related compound, Methyl 2,6-dichloro-3-(methylamino)isonicotinate, is commercially available, indicating that amination at one of the chloro positions is a viable transformation. cymitquimica.com
| Substrate | Nucleophile | Potential Product |
|---|---|---|
| This compound | Primary/Secondary Amine | Methyl 2-amino-6-chloro-3-methylisonicotinate or Methyl 6-amino-2-chloro-3-methylisonicotinate |
| This compound | Alkoxide | Methyl 2-alkoxy-6-chloro-3-methylisonicotinate or Methyl 6-alkoxy-2-chloro-3-methylisonicotinate |
| This compound | Thiolate | Methyl 2-(alkylthio)-6-chloro-3-methylisonicotinate or Methyl 6-(alkylthio)-2-chloro-3-methylisonicotinate |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling has been successfully applied to dichloro-heteroaromatics, such as 2,6-dichloropyridine (B45657), to synthesize diarylated products. researchgate.net This suggests that this compound could undergo sequential or selective Suzuki-Miyaura couplings to introduce aryl or vinyl groups at the 2 and/or 6 positions. The reactivity of the two chlorine atoms may differ, allowing for selective mono- or di-functionalization under controlled conditions.
Heck Reaction: The Heck reaction couples the halo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides and could be applied to this compound to introduce alkenyl substituents at the chloro-positions. The reaction is typically carried out under mild conditions and shows good functional group tolerance. nih.gov
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Sonogashira coupling of this compound would allow for the introduction of alkynyl moieties at the 2 and 6 positions. The regioselectivity of the coupling on dihalo-substituted heterocycles can often be controlled by the choice of catalyst and reaction conditions. rsc.org
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Methyl 2-aryl-6-chloro-3-methylisonicotinate |
| Heck | Alkene | Methyl 2-alkenyl-6-chloro-3-methylisonicotinate |
| Sonogashira | Terminal alkyne | Methyl 2-alkynyl-6-chloro-3-methylisonicotinate |
Reductive Transformations to Piperidine (B6355638) Systems
The reduction of the pyridine ring to a piperidine scaffold is a significant transformation, as the piperidine motif is prevalent in many pharmaceuticals. rsc.org The hydrogenation of pyridines can be achieved using various catalytic systems, often requiring high pressures of hydrogen and elevated temperatures. Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts are commonly used. researchgate.net
The substituents on the pyridine ring can influence the ease and stereochemical outcome of the reduction. For substituted pyridines, catalytic hydrogenation typically leads to the formation of cis-piperidines as the major product. rsc.org The ester and chloro substituents on this compound may also be susceptible to reduction under certain harsh conditions, necessitating careful selection of the catalyst and reaction parameters to achieve chemoselective reduction of the pyridine ring. Milder conditions using catalysts like rhodium oxide (Rh₂O₃) have been shown to be effective for the hydrogenation of functionalized pyridines. rsc.org
Formation of Organometallic Complexes
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing the molecule to function as a ligand in the formation of organometallic complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The coordination can occur through the lone pair of electrons on the nitrogen atom. Furthermore, after hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting isonicotinate (B8489971) can act as a bidentate or bridging ligand, coordinating through both the nitrogen and a carboxylate oxygen. nih.gov These complexes have potential applications in catalysis and materials science.
Chemo- and Regioselectivity in the Synthesis of Related Pyridine Carboxylates
In the functionalization of di- and poly-substituted pyridines, chemo- and regioselectivity are of paramount importance. For a substrate like this compound, several factors dictate the site of reaction.
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and metallation at the ortho (C2, C6) and para (C4) positions. In cross-coupling reactions, the C2 and C6 positions are electronically activated for oxidative addition.
Steric Hindrance: The methyl group at the C3 position provides steric bulk around the C2 position. This can hinder the approach of bulky reagents and catalysts, potentially leading to preferential reaction at the less hindered C6 position. This steric influence can be exploited to achieve regioselective functionalization. rsc.org
Directing Group Effects: The ester group at C4 can influence the reactivity of the ring. In nucleophilic aromatic substitution with alkoxides, the ester can act as a coordinating site for the metal counter-ion of the nucleophile, directing the attack to the adjacent C2 position. researchgate.net
Reaction Conditions: The choice of catalyst, ligand, solvent, and base can significantly impact the chemo- and regioselectivity. For instance, in palladium-catalyzed couplings, different ligands can favor reaction at different positions. nih.gov Similarly, the solvent polarity can influence the outcome of nucleophilic aromatic substitutions. researchgate.net
Multi-Component Reactions Incorporating Isonicotinate Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the rapid generation of diverse molecular scaffolds. researchgate.net
The isonicotinate framework can potentially be incorporated into MCRs. For example, if the methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, this derivative could serve as the acid component in an Ugi four-component reaction. nih.gov The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The resulting product would incorporate the substituted pyridine ring, providing a pathway to complex, drug-like molecules. Similarly, the carboxylic acid derivative could participate in a Passerini three-component reaction with an aldehyde or ketone and an isocyanide to yield an α-acyloxy amide. rsc.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Design of Methyl 2,6-dichloro-3-methylisonicotinate Analogues
The rational design of analogues of this compound is a targeted approach to enhance desired properties while minimizing undesirable ones. This process is guided by established chemical principles and often employs computational modeling to predict the effects of structural changes. pitt.edu The design of novel analogues can be approached through several strategies, including isosteric and bioisosteric replacements, homologation, and the introduction of conformational constraints.
Key areas for modification on the this compound scaffold include:
The Pyridine (B92270) Ring Substituents: The chloro and methyl groups are primary targets for modification. Replacing the chlorine atoms with other halogens (F, Br, I) or with small alkyl or alkoxy groups can modulate the electronic and steric profile of the molecule. The methyl group at the 3-position can be replaced by other alkyl groups or functional groups capable of forming hydrogen bonds to probe the steric and electronic requirements of its binding site.
The Ester Group: The methyl ester at the 4-position is a critical site for modification. Altering the ester to other alkyl esters, amides, or carboxylic acids can significantly impact the compound's solubility, metabolic stability, and binding interactions. For instance, the synthesis of trifluoroethyl 2,6-dichloroisonicotinate, an analogue of a related compound, has been shown to influence its biological activity as an elicitor. nih.gov
Table 1: Potential Analogues of this compound and the Rationale for Their Design
| Position of Modification | Original Group | Proposed Analogue Group | Rationale for Design |
| 2 and 6 | Chloro | Fluoro, Bromo | To investigate the effect of halogen size and electronegativity on activity. |
| 3 | Methyl | Ethyl, Trifluoromethyl | To explore the impact of steric bulk and electronic effects at this position. |
| 4 | Methyl Ester | Ethyl Ester, Amide, Carboxylic Acid | To modify solubility, metabolic stability, and hydrogen bonding capacity. |
The design and synthesis of such analogues are essential for developing a comprehensive understanding of the SAR of this class of compounds. researchgate.net
Positional and Electronic Effects of Substituents on Molecular Interactions
The substituents on the pyridine ring of this compound exert significant electronic effects that influence its chemical properties and molecular interactions. The pyridine ring itself is electron-deficient, and this effect is amplified by the presence of electron-withdrawing groups.
Chlorine Atoms (at C2 and C6): The two chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect significantly reduces the electron density of the pyridine ring and decreases the basicity of the ring nitrogen.
Methyl Group (at C3): The methyl group is weakly electron-donating through an inductive effect, which slightly counteracts the electron-withdrawing effects of the chlorine atoms and the ester group.
The interplay of these electronic effects governs the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. The electron-poor nature of the pyridine ring makes it a potential candidate for interactions with electron-rich aromatic systems. nih.gov The rates of reactions involving the pyridine ring or its substituents, such as nucleophilic aromatic substitution, are also heavily influenced by these electronic factors. nih.gov
Table 2: Summary of Electronic Effects of Substituents in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Chloro | 2, 6 | Electron-withdrawing | Weakly electron-donating | Strongly electron-withdrawing |
| Methyl | 3 | Electron-donating | N/A | Weakly electron-donating |
| Methyl Ester | 4 | Electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |
Stereochemical Influences on Molecular Recognition and Reactivity
While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues can have profound effects on their biological activity. Stereoisomers, particularly enantiomers, often exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.
The introduction of a chiral center could be achieved by, for example, replacing the methyl group at the 3-position with a chiral alkyl group, or by introducing a chiral substituent on the ester moiety. In such cases, the different spatial arrangements of the enantiomers would lead to distinct interactions with a chiral binding site. One enantiomer might fit perfectly into the binding pocket, leading to a strong biological response, while the other might bind weakly or not at all.
The study of stereochemical influences is a critical aspect of modern drug design, and understanding these principles is essential for the development of safe and effective molecules. nih.gov
Conformational Analysis of Derived Heterocyclic Systems
The conformational flexibility of this compound and its derivatives plays a significant role in their ability to adopt the appropriate geometry for binding to a biological target. The primary source of conformational flexibility in the parent molecule is the rotation around the single bond connecting the ester group to the pyridine ring.
The conformation of the ester group is likely influenced by the steric hindrance imposed by the adjacent chlorine atom at the C6 position and the methyl group at the C3 position. Computational studies and experimental techniques, such as NMR spectroscopy, can provide insights into the preferred conformations and the energy barriers to rotation. mdpi.com The planarity of the pyridine ring is largely fixed, but the orientation of the substituents can affect how the molecule presents itself to a binding partner.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Reaction Mechanisms Involving Methyl 2,6-dichloro-3-methylisonicotinate as a Substrate or Reagent
The reactivity of this compound is dictated by the functional groups present on its pyridine (B92270) core: two chlorine atoms, a methyl group, and a methyl ester group. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2- and 6-positions are activated for displacement by various nucleophiles. This is a common reaction pathway for halogenated pyridine derivatives. For instance, in related compounds like methyl 2-chloroisonicotinate, the chlorine atom can be displaced by nucleophiles such as amines and thiols to create a diverse range of derivatives.
The synthesis of this compound likely involves the chlorination of a pyridine precursor followed by esterification. The synthesis of the parent compound, 2,6-dichloroisonicotinic acid, can be achieved from citrazinic acid by heating with phosphorochloride and a phase-transfer catalyst like tetraethylammonium (B1195904) chloride. chemicalbook.com The resulting acid can then be esterified to yield the methyl ester.
Furthermore, the compound can serve as a precursor for more complex molecules. For example, novel 2,6-dichloroisonicotinate derivatives have been synthesized for use as elicitors in plant cell cultures. nih.gov These syntheses demonstrate the utility of the 2,6-dichloroisonicotinate scaffold as a building block in medicinal and agricultural chemistry. The methyl ester group itself can undergo hydrolysis back to the carboxylic acid or transesterification with other alcohols under appropriate conditions.
Methodologies for Investigating Molecular Interactions and Binding Events
Identifying the molecular targets of small molecules like this compound is a critical step in understanding their mechanism of action. nih.gov Several experimental strategies, broadly classified into affinity-based and label-free methods, are employed to discover and validate these interactions.
Affinity-based pull-down is a widely used technique to isolate and identify proteins that bind to a small molecule of interest. nih.gov The core principle involves using the small molecule as "bait" to "fish" for its binding partners ("prey") from a complex biological sample, such as a cell lysate. thermofisher.com
The general workflow involves several key steps:
Probe Synthesis : The small molecule is chemically modified to incorporate an affinity tag, such as biotin, and often a photoreactive group for covalent cross-linking. nih.govnih.gov
Immobilization : The tagged molecule (probe) is immobilized on a solid support, typically agarose (B213101) or magnetic beads. nih.govacs.org
Incubation : The immobilized probe is incubated with a cell or tissue lysate, allowing the target proteins to bind to the bait. nih.gov
Washing and Elution : Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted from the support. nih.gov
Identification : The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry. nih.govnih.gov
Photo-affinity labeling (PAL) is an advanced version of this technique where the probe includes a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, enabling more stringent purification and reducing false positives. nih.gov
Label-free methods offer a significant advantage by allowing the study of molecular interactions using the native, unmodified small molecule. nih.gov This avoids potential issues where a chemical tag might interfere with the binding interaction. springernature.com These techniques monitor changes in physical properties upon binding.
Common label-free methods include:
Surface Plasmon Resonance (SPR) : This technique measures changes in the refractive index at the surface of a sensor chip when a protein in solution binds to a ligand immobilized on the chip. It provides real-time kinetic data, including association and dissociation rates. mdpi.com
Biolayer Interferometry (BLI) : Similar to SPR, BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as proteins bind. mdpi.com
Film Bulk Acoustic Resonator (FBAR) : FBAR sensors detect a change in resonant frequency when a target protein binds to a ligand-coated surface, corresponding to the added mass of the protein. aip.org This method can detect interactions in real-time without molecular tags. aip.org
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. pnas.org
Surface Light Scattering Microscopy (SLSM) : This advanced optical imaging technique allows for the in situ and label-free analysis of ligand binding kinetics on the surface of single live cells. mdpi.com
The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful label-free method for identifying the protein targets of small molecules. creative-proteomics.com The technique is based on the principle that the binding of a small molecule often stabilizes the structure of its target protein, making it more resistant to degradation by proteases. creative-proteomics.comnih.gov
The DARTS workflow is as follows:
A cell lysate or purified protein is incubated with the small molecule of interest. creative-proteomics.com
The mixture is then treated with a protease (e.g., pronase or trypsin) for a limited time. creative-proteomics.comiaanalysis.com
The digestion is stopped, and the remaining proteins are separated by SDS-PAGE. creative-proteomics.com
If the small molecule bound to a specific protein, that protein will be protected from proteolysis and will appear as a more prominent band on the gel compared to a control sample without the small molecule. nih.gov
A key advantage of DARTS is that it does not require any modification of the small molecule, ensuring that the natural interaction is studied. springernature.com It is versatile and can be used with complex protein mixtures like total cell lysates and is particularly useful for identifying targets of natural products or repurposed drugs with unknown mechanisms. creative-proteomics.comnih.gov
| Methodology | Principle | Label Required? | Key Advantages | References |
|---|---|---|---|---|
| Affinity Pull-Down | Immobilized "bait" molecule captures "prey" proteins from a lysate. | Yes (e.g., Biotin) | Directly isolates binding partners; well-established. | nih.govthermofisher.com |
| Label-Free Detection (e.g., SPR, FBAR) | Measures changes in physical properties (refractive index, mass) upon binding. | No | Provides real-time kinetic data; uses native molecules. | nih.govmdpi.comaip.org |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | No | No modification of the small molecule needed; works with complex lysates. | springernature.comcreative-proteomics.comnih.gov |
Analysis of Binding Specificity and Selectivity in Biological Systems
When evaluating the interaction of a compound like this compound with biological targets, it is crucial to distinguish between specificity and selectivity.
Specificity refers to the ability of a ligand to bind to a particular binding site or epitope. aeonianbiotech.com A highly specific molecule will bind strongly to its intended target site. However, this does not mean it binds only to one protein. A monoclonal antibody, for example, is inherently specific to a single epitope, but if that epitope is present on multiple different proteins, the antibody will bind to all of them. aeonianbiotech.com
Selectivity describes the ability of a ligand to discriminate between different potential targets. aeonianbiotech.com A highly selective compound binds preferentially to a unique target protein over other proteins, even those that are structurally related. Maximum selectivity is achieved when the binding site is unique to the target protein. aeonianbiotech.com
Therefore, a ligand can be highly specific but not very selective if its target binding site is conserved across a family of proteins. The assessment of specificity and selectivity is a critical component of drug discovery, as poor selectivity can lead to off-target effects. nih.gov These properties are evaluated using ligand binding assays, where the compound is tested against a panel of potential targets to determine its binding profile and assess potential cross-reactivity. nih.gov
Structural Basis of Molecular Recognition for Isonicotinate (B8489971) Derivatives
Molecular recognition is the process by which molecules interact with high specificity and affinity. For isonicotinate derivatives, recognition by a protein target is governed by the three-dimensional arrangement of atoms in both the ligand and the protein's binding pocket.
The structural basis for this recognition relies on several key factors:
Chemical Complementarity : The interaction is stabilized by a network of non-covalent forces. For isonicotinate derivatives, these can include:
Hydrogen Bonding : The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.
Hydrophobic Interactions : The pyridine ring and the methyl group can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket. nih.gov
Halogen Bonding : The chlorine atoms can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms.
Crystal structures of protein-ligand complexes provide the most detailed insights into molecular recognition. For example, the structure of the human folate receptor in complex with folic acid revealed a deep binding pocket where extensive interactions explain the high binding affinity. nih.gov Similarly, structures of serotonin (B10506) receptors bound to ligands show how conserved residues form an orthosteric pocket that recognizes the core ligand structure, while variations in an extended binding pocket confer subtype selectivity. nih.gov By studying such structures, researchers can understand the precise interactions that determine affinity and selectivity, providing a template for the design of new, more potent, and selective molecules. nih.gov
Computational and Theoretical Chemical Characterization
Quantum Chemical Calculations
No published DFT studies detailing the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of Methyl 2,6-dichloro-3-methylisonicotinate were found. Such a study would typically involve calculations using specific functionals (e.g., B3LYP) and basis sets to determine the molecule's most stable three-dimensional conformation and electron distribution. nih.govresearchgate.net
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not available in the literature. These values are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgchemmethod.com
No NBO analysis has been published for this compound. This type of analysis provides insight into charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netfaccts.de
Spectroscopic Property Prediction and Theoretical Correlation
There are no available theoretical simulations of the Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra for this compound. A computational study would be required to calculate the vibrational frequencies and intensities corresponding to the normal modes of vibration, which could then be correlated with experimental data.
Predicted ¹H and ¹³C NMR chemical shifts for this compound, typically calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, have not been reported in scientific literature. nih.govcam.ac.uk These predictions are essential for aiding in the interpretation of experimental NMR spectra.
Without dedicated computational studies on this compound, it is not possible to provide the specific data tables and detailed research findings requested for this article.
Molecular Modeling and Dynamics Simulations
Computational chemistry provides powerful tools for the theoretical characterization of molecules like this compound. Through molecular modeling and dynamics simulations, it is possible to gain insights into the molecule's three-dimensional structure, stability, and intermolecular behavior, which are crucial for understanding its chemical reactivity and potential biological interactions. These in silico methods complement experimental data by providing a detailed view at the atomic level.
Conformational Sampling and Energy Minimization
The three-dimensional arrangement of atoms in a molecule, or its conformation, is not static. Molecules can exist in various spatial arrangements due to the rotation around single bonds. Conformational sampling is the computational process of exploring the full range of possible conformations of a molecule to identify the most stable, low-energy states. For this compound, this process would involve systematically rotating the bonds of the methyl and ester groups relative to the pyridine (B92270) ring.
Once a set of possible conformations is generated, energy minimization is performed. This is a computational method used to find the geometry of a molecule that corresponds to the lowest potential energy. By employing quantum mechanical or molecular mechanics methods, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stable conformation, known as a local or global energy minimum, is reached. The resulting data allows for the identification of the most likely three-dimensional structures the molecule will adopt under specific conditions.
The table below illustrates the type of data that would be generated from a conformational analysis and energy minimization study on this compound. The values are hypothetical and serve to represent the expected output of such a computational study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (e.g., C2-C3-C(methyl)-H) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 180.0 | 75.3 |
| 2 | 1.50 | 60.0 | 14.7 |
| 3 | 1.55 | -60.0 | 10.0 |
Prediction of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are critical in determining the physical properties of a compound and how it interacts with other molecules, including biological macromolecules. researchgate.netmdpi.com For this compound, several types of non-covalent interactions can be predicted through computational analysis. These include:
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.
Dipole-Dipole Interactions: Due to the presence of electronegative atoms like chlorine, oxygen, and nitrogen, the molecule possesses a permanent dipole moment, leading to electrostatic interactions with other polar molecules.
Halogen Bonding: The chlorine atoms on the pyridine ring can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on other molecules.
π-Interactions: The aromatic pyridine ring can participate in π-π stacking with other aromatic systems or cation-π interactions with positively charged species. nih.gov
Computational methods such as Density Functional Theory (DFT) with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT), and Atoms in Molecules (AIM) theory can be used to model and quantify these interactions. nasa.gov These analyses can predict the strength and geometry of potential intermolecular complexes, providing insight into the compound's behavior in condensed phases and its potential for molecular recognition.
The following table provides a hypothetical summary of the predicted intermolecular interaction energies for a dimer of this compound, as would be determined by SAPT analysis.
| Interaction Type | Energy Component | Calculated Energy (kcal/mol) |
|---|---|---|
| Total Interaction | Electrostatics | -2.5 |
| Exchange | 4.0 | |
| Induction | -0.8 | |
| Dispersion | -3.2 | |
| Total | - | -2.5 |
In Silico Docking Studies for Predictive Binding Analysis
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding affinity and mode of interaction.
For this compound, a docking study would involve defining a binding site on a target protein of interest. The conformational flexibility of the ligand would be sampled, and various orientations would be placed within the binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
This predictive analysis can guide the selection of compounds for experimental testing and provide a structural basis for understanding their potential biological activity. The results can inform further chemical modifications to improve binding affinity and selectivity.
Below is a hypothetical data table representing the output of a docking study of this compound against a putative protein target.
| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Types of Predicted Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -8.2 | LEU83, VAL91, LYS105, PHE152 | Hydrophobic, Halogen Bond (with LYS105 backbone C=O) |
| Hypothetical Hydrolase B | -7.5 | TRP65, TYR120, SER122, ALA150 | π-π Stacking (with TRP65), Hydrogen Bond (with SER122) |
Applications of Methyl 2,6 Dichloro 3 Methylisonicotinate in Broader Chemical Research
Role as a Chemical Intermediate in Complex Molecule Synthesis
The structural features of Methyl 2,6-dichloro-3-methylisonicotinate make it a promising starting material for the synthesis of more complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The two chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution, a common strategy for elaborating pyridine scaffolds. This reactivity allows for the sequential or simultaneous introduction of a variety of functional groups, leading to the construction of intricate molecular frameworks.
The differential reactivity of the two chlorine atoms can be exploited for selective functionalization. For instance, one chlorine atom could be displaced under a specific set of conditions, followed by the displacement of the second chlorine atom under different conditions, allowing for the synthesis of unsymmetrically substituted pyridines. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard coupling reactions. The methyl group at the 3-position, while less reactive, can potentially undergo oxidation or halogenation to introduce further diversity.
A hypothetical synthetic route illustrating the use of this compound as a chemical intermediate is outlined below:
| Step | Reactant | Reagent(s) | Product | Potential Application of Product |
| 1 | This compound | Nucleophile A (e.g., an amine) | Methyl 2-substituted-6-chloro-3-methylisonicotinate | Intermediate for further functionalization |
| 2 | Product from Step 1 | Nucleophile B (e.g., an alcohol) | Methyl 2,6-disubstituted-3-methylisonicotinate | Precursor to biologically active molecules |
| 3 | Product from Step 2 | LiOH, then H₃O⁺ | 2,6-disubstituted-3-methylisonicotinic acid | Can be coupled with various amines to form amides |
| 4 | Product from Step 3 | Amine, coupling agent (e.g., HATU) | 2,6-disubstituted-3-methylisonicotinamide | Potential pharmaceutical or agrochemical candidate |
This step-wise functionalization allows for the systematic exploration of the chemical space around the pyridine core, which is a common strategy in the development of new bioactive molecules.
Utilization as a Versatile Building Block for Diverse Heterocyclic Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing a wide variety of related structures is crucial for identifying compounds with desired properties. iipseries.org this compound is an ideal scaffold for the construction of diverse heterocyclic libraries due to its multiple points of diversification.
Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives from this starting material. nih.gov The two chlorine atoms can be reacted with a panel of different nucleophiles (amines, alcohols, thiols, etc.), while the methyl ester can be converted to a library of amides or other carboxylic acid derivatives. This multi-component reaction strategy can lead to the synthesis of thousands of unique compounds from a single, readily accessible building block.
The general scheme for the combinatorial synthesis of a library of pyridine derivatives from this compound could involve the following steps:
Parallel Nucleophilic Substitution: The starting material is reacted with a diverse set of nucleophiles in a parallel format, yielding a library of monosubstituted or disubstituted pyridines.
Ester Modification: The methyl ester of each compound in the library is then modified, for example, by hydrolysis followed by amide coupling with a library of amines.
Further Functionalization: The methyl group could potentially be functionalized to introduce an additional point of diversity.
An example of a small, hypothetical library that could be generated is shown in the table below:
| R¹ (at C2) | R² (at C6) | R³ (from ester) | Final Compound Structure |
| -NHCH₃ | -OCH₃ | -NH-benzyl | 2-(methylamino)-6-methoxy-N-benzyl-3-methylisonicotinamide |
| -NH(CH₂)₂OH | -SCH₂Ph | -NH-cyclohexyl | 2-(2-hydroxyethylamino)-6-(benzylthio)-N-cyclohexyl-3-methylisonicotinamide |
| -piperidino | -phenoxy | -NH-(4-fluorophenyl) | 2-(piperidin-1-yl)-6-phenoxy-N-(4-fluorophenyl)-3-methylisonicotinamide |
Such libraries of compounds can then be screened for biological activity or for desired material properties.
Contribution to the Development of Chemical Probes for Biological Research
Chemical probes are small molecules that are used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and other biomolecules in their native environment. The development of potent and selective chemical probes is a major goal of chemical biology. The pyridine scaffold is a common feature in many biologically active molecules and, as such, is an attractive starting point for the design of chemical probes.
This compound can serve as a versatile precursor for the synthesis of chemical probes. The reactive chlorine atoms provide convenient handles for the attachment of reporter groups (such as fluorophores or biotin) or reactive moieties (such as photo-crosslinkers or electrophilic warheads). The methyl ester can be modified to introduce linkers of varying lengths and compositions, which can be used to optimize the properties of the probe.
The design of a chemical probe based on this scaffold would typically involve:
Identification of a Bioactive Moiety: A derivative of this compound with known biological activity would be identified.
Attachment of a Reporter or Reactive Group: A reporter group or a reactive moiety would be attached to the bioactive scaffold at a position that does not interfere with its biological activity. The chlorine atoms are prime candidates for such modifications.
Optimization of Probe Properties: The linker and other parts of the molecule would be modified to optimize the probe's solubility, cell permeability, and target engagement.
A hypothetical example of a chemical probe derived from this compound is presented below:
| Probe Component | Chemical Moiety | Function |
| Scaffold | 2-amino-6-chloro-3-methylisonicotinate | Binds to a specific protein target |
| Linker | Polyethylene glycol (PEG) chain | Improves solubility and provides spacing |
| Reporter Group | Fluorescein | Allows for visualization of the probe-target interaction |
The development of such probes would enable the study of biological processes with high spatial and temporal resolution.
Exploitation of the Pyridine Scaffold in Materials Science and Catalysis
The pyridine ring is a key structural motif in a wide range of functional materials and catalysts. ijarsct.co.inbcrcp.ac.in Its ability to coordinate to metal ions makes it a versatile ligand in coordination chemistry and catalysis. acs.orgrsc.org Furthermore, the rigid and aromatic nature of the pyridine ring makes it a useful building block for the construction of organic materials with interesting electronic and photophysical properties.
This compound can be envisioned as a precursor to novel ligands and materials. The chlorine atoms can be displaced by other functional groups to create bidentate or tridentate ligands for a variety of metal ions. For example, reaction with a suitable bis-nucleophile could lead to the formation of a macrocyclic ligand. The methyl ester can be converted to other functional groups that can participate in polymerization reactions or self-assembly processes.
Potential applications in this area include:
Homogeneous Catalysis: Derivatives of this compound could be used as ligands for transition metal catalysts in a variety of organic transformations. researchgate.net
Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid could be used as a linker for the construction of MOFs with potential applications in gas storage, separation, and catalysis.
Organic Electronics: Pyridine-containing polymers and small molecules often exhibit interesting electronic properties and have been used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The table below summarizes some potential transformations of this compound for applications in materials science and catalysis:
| Transformation | Resulting Product | Potential Application |
| Reaction with 2-aminopyridine | Bipyridine derivative | Ligand for catalysis |
| Hydrolysis and reaction with a metal salt | Metal-carboxylate complex | Precursor to a Metal-Organic Framework |
| Suzuki coupling at the chloro- positions | Aryl-substituted pyridine | Building block for conjugated polymers |
The versatility of the pyridine scaffold, combined with the multiple reaction sites on this compound, suggests a broad range of potential applications in these fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2,6-dichloro-3-methylisonicotinate with high purity?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. To optimize purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for separation.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) .
- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
Q. How can the stability of this compound under varying storage conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and room temperature with exposure to light/moisture.
- Analyze degradation via UV-Vis spectroscopy (λ = 260 nm) and GC-MS to identify decomposition products .
- Table : Stability data under different conditions (example):
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 4°C, dark | <2% | None detected |
| 25°C, 60% RH | 15% | Dichloro-methyl acid |
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- Use nitrile gloves (EN 374 standard) and vapor respirators for aerosol protection.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Implement spill containment using vermiculite or sand, followed by neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How does the steric and electronic effects of the methyl and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density and LUMO positions.
- Compare experimental reaction rates (e.g., with primary/secondary amines) to computational predictions.
- Use X-ray crystallography to analyze steric hindrance from the 3-methyl group .
Q. What contradictions exist in reported toxicity data for this compound, and how can they be resolved?
- Methodological Answer :
- Review conflicting LD₅₀ values (e.g., rodent vs. zebrafish models).
- Re-evaluate studies using standardized OECD Test Guidelines 423 (acute oral toxicity) and 203 (fish toxicity).
- Control for batch purity differences via LC-MS impurity profiling .
Q. How can computational models predict the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Apply QSAR models (EPI Suite) to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
- Validate with experimental half-life studies in simulated natural water (pH 7, 25°C) under UV light .
- Table : Predicted vs. experimental half-life:
| Model | Half-Life (Days) | Experimental (Days) |
|---|---|---|
| BIOWIN 3 | 120 | 98 ± 15 |
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
- Report confidence intervals (95%) for reproducibility .
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d⁶) and concentration-dependent shifts.
- Cross-validate with 2D NMR (HSQC, HMBC) to resolve signal overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
